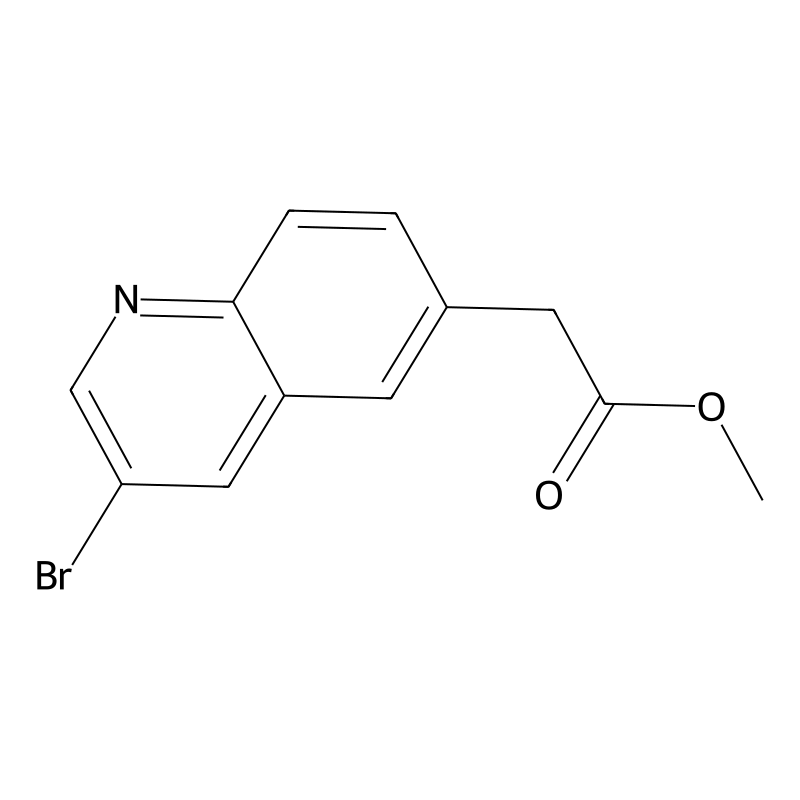

Methyl 2-(3-bromoquinolin-6-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(3-bromoquinolin-6-yl)acetate is classified as a quinoline derivative. Its molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 280.12 g/mol. The compound features a bromo substituent on the quinoline ring, which contributes to its chemical reactivity and biological properties. It is characterized by its white crystalline solid form and is often used in synthetic organic chemistry .

The synthesis of methyl 2-(3-bromoquinolin-6-yl)acetate involves multiple steps, primarily utilizing bromination and subsequent reactions. The general reaction pathway includes:

- Bromination: Methyl 2-(quinolin-6-yl)acetate is treated with bromine in carbon tetrachloride under reflux conditions. This step introduces the bromo group at the desired position on the quinoline ring.

- Pyridine Treatment: Following bromination, pyridine is added to the reaction mixture to facilitate further transformations and improve product selectivity .

The final product can be purified through column chromatography, yielding a significant amount of methyl 2-(3-bromoquinolin-6-yl)acetate.

Methyl 2-(3-bromoquinolin-6-yl)acetate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Compounds with similar structures have been investigated for their potential as:

- Antimicrobial Agents: Quinoline derivatives are known for their antibacterial and antifungal properties.

- Anticancer Agents: Some studies suggest that modifications on the quinoline scaffold can enhance cytotoxic effects against various cancer cell lines .

The specific biological activity of methyl 2-(3-bromoquinolin-6-yl)acetate requires further investigation to fully elucidate its pharmacological potential.

The synthesis of methyl 2-(3-bromoquinolin-6-yl)acetate can be achieved through two primary methods:

- Bromination Method:

- React methyl 2-(quinolin-6-yl)acetate with bromine in carbon tetrachloride under reflux for several hours.

- Add pyridine to the mixture and continue heating to ensure complete reaction.

- Purify the product using column chromatography.

- Alternative Synthetic Routes: Other methods may involve different reagents or solvents, but the bromination step remains crucial for introducing the bromo group onto the quinoline structure .

Methyl 2-(3-bromoquinolin-6-yl)acetate has several potential applications:

- Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery, particularly for infectious diseases or cancer treatment.

- Chemical Research: Utilized as an intermediate in organic synthesis for developing more complex molecules.

These applications highlight its significance in both academic research and industrial settings.

Research into the interactions of methyl 2-(3-bromoquinolin-6-yl)acetate with biological targets is essential for understanding its mechanism of action. Preliminary studies may focus on:

- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes that could lead to therapeutic effects.

- Receptor Binding: Analyzing its affinity for various biological receptors to determine its potential as a drug candidate.

Such studies are crucial for advancing knowledge about its efficacy and safety profiles.

Methyl 2-(3-bromoquinolin-6-yl)acetate shares structural similarities with other quinoline derivatives. Below are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(3-bromoquinolin-6-yl)acetate | C₁₄H₁₃BrNO₂ | Ethyl group instead of methyl |

| Methyl 2-(quinolin-6-yl)acetate | C₁₂H₉NO₂ | Lacks bromo substituent |

| Bedaquiline | C₂₃H₂₃BrN₂O₂ | Known anti-tuberculosis agent |

Uniqueness

Methyl 2-(3-bromoquinolin-6-yl)acetate's uniqueness lies in its specific brominated structure, which may enhance its biological activity compared to non-brominated analogs. The presence of the bromo group can significantly affect its reactivity and interaction with biological targets.

Methyl 2-(3-bromoquinolin-6-yl)acetate (CAS: 1022091-89-9) emerged as a compound of interest in the early 2010s, driven by advancements in quinoline chemistry. Its synthesis was first reported in patent literature, such as the 2011 work by Millennium Pharmaceuticals, which described esterification methods for related bromoquinoline derivatives. The compound’s development aligns with broader efforts to optimize heterocyclic scaffolds for pharmaceutical and material science applications. Key synthetic routes, including the reaction of 6-bromoquinoline-3-carboxylic acid with methanol in the presence of sulfuric acid, were refined to achieve high yields (e.g., 97% under optimized conditions). The regioselective introduction of bromine at the quinoline 3-position, as demonstrated in formal [4 + 2]-cycloaddition strategies, further solidified its synthetic accessibility.

Significance in Organic Chemistry

Methyl 2-(3-bromoquinolin-6-yl)acetate holds strategic importance due to its structural features:

- Quinoline Core: The fused benzene-pyridine system enables π-π interactions and metal coordination, making it valuable in catalysis and ligand design.

- Bromine Substituent: The electron-withdrawing bromine atom at C3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex architectures.

- Ester Functionalization: The methyl ester group enhances solubility and serves as a synthetic handle for further derivatization, such as hydrolysis to carboxylic acids.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| CAS Number | 1022091-89-9 |

| IUPAC Name | Methyl 2-(3-bromoquinolin-6-yl)acetate |

Research Applications and Scientific Importance

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules. For example, derivatives of 6-bromoquinoline have shown antiviral activity against hepatitis B virus (HBV) in vitro, with IC₅₀ values in the micromolar range. Its structure is also leveraged in anticancer agent discovery, where quinoline derivatives inhibit kinases or intercalate DNA.

Materials Science

The quinoline scaffold’s luminescent properties make it useful in organic light-emitting diodes (OLEDs). Bromine substitution allows precise tuning of electronic characteristics for optoelectronic applications.

Synthetic Intermediates

Methyl 2-(3-bromoquinolin-6-yl)acetate is a critical intermediate in multistep syntheses. For instance, it has been used in the preparation of distomadine B, a marine natural product with a tetracyclic pyrano[2,3,4-de]quinoline core.

Table 2: Representative Synthetic Applications

Catalysis and Ligand Design

The quinoline nitrogen and bromine atom enable coordination to transition metals, forming catalysts for asymmetric synthesis. For example, palladium complexes of bromoquinoline derivatives accelerate Heck coupling reactions.

Physical State and Appearance

Methyl 2-(3-bromoquinolin-6-yl)acetate exists as a solid at room temperature with a characteristic white to off-white crystalline appearance . The compound exhibits typical properties of quinoline derivatives, maintaining structural integrity under standard laboratory conditions. Certificate of analysis data consistently reports the compound as a crystalline solid with high purity levels ranging from 95% to 99% [2] [3] [4].

The molecular formula C₁₂H₁₀BrNO₂ indicates a molecular weight of 280.12 g/mol, which is consistent across multiple commercial sources and analytical certificates [2] [3] [4]. The presence of the bromine substituent at the 3-position of the quinoline ring contributes significantly to the molecular weight and influences the compound's physical properties.

Solubility Profile in Various Solvents

The solubility characteristics of methyl 2-(3-bromoquinolin-6-yl)acetate reflect its hybrid organic nature, combining quinoline aromatic character with ester functionality. The compound demonstrates insolubility in water due to its predominantly hydrophobic quinoline core structure and the presence of the bromine substituent, which further reduces polarity [2] [3] [5].

In contrast, the compound shows good solubility in organic solvents, particularly in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) [2] [3] [5]. This solubility pattern is typical for quinoline derivatives containing electron-withdrawing groups. The compound also demonstrates solubility in common organic solvents including ethanol, acetone, and chloroform, making it suitable for various synthetic applications.

For research applications, stock solutions are typically prepared in DMSO at concentrations up to 10 mM, with heating to 37°C and ultrasonic treatment recommended to enhance dissolution [6]. The acetate ester group contributes to the compound's solubility in moderately polar solvents, while the quinoline ring system provides compatibility with aromatic solvents.

Melting and Boiling Points

Melting Point: Experimental melting point data for methyl 2-(3-bromoquinolin-6-yl)acetate has not been reported in the available literature. This absence of data may be attributed to the compound's relatively recent synthetic availability and limited thermophysical characterization studies. The lack of melting point data is common for specialized research compounds that have not undergone comprehensive thermal analysis.

Boiling Point: Computational prediction models estimate the boiling point at 362.8±27.0°C under standard atmospheric pressure (760 mmHg) . This predicted value is consistent with the thermal behavior expected for brominated quinoline derivatives, which typically exhibit elevated boiling points due to strong intermolecular forces including π-π stacking interactions and halogen bonding.

Comparative analysis with structurally related compounds supports this prediction. For instance, 3-bromoquinoline has a reported boiling point of 274-276°C [8], while the additional acetate ester group in methyl 2-(3-bromoquinolin-6-yl)acetate would be expected to increase the boiling point by approximately 80-90°C due to increased molecular weight and intermolecular interactions.

Density and Viscosity Parameters

Density: The density of methyl 2-(3-bromoquinolin-6-yl)acetate is computationally predicted to be 1.507±0.06 g/cm³ at room temperature . This relatively high density reflects the presence of the bromine atom, which significantly contributes to the molecular mass. The density value is consistent with other brominated aromatic compounds and quinoline derivatives.

For comparison, quinoline itself has a density of approximately 1.098 g/cm³ [9], while the brominated derivative shows a substantial increase due to the heavy bromine substituent. The predicted density falls within the expected range for organic compounds containing both aromatic ring systems and halogen substituents.

Viscosity Parameters: Specific viscosity data for methyl 2-(3-bromoquinolin-6-yl)acetate, including both kinematic and dynamic viscosity measurements, are not available in the current literature. This data gap represents a significant limitation for industrial applications and process design considerations.

However, based on structural analogy with related quinoline esters and considering the compound's molecular weight and predicted density, the viscosity would be expected to be higher than simple aromatic compounds but lower than polymeric materials. The presence of the rigid quinoline ring system and the bromine substituent would contribute to increased viscosity compared to non-halogenated analogs.

Thermal Stability and Decomposition Behavior

Thermal Stability: Methyl 2-(3-bromoquinolin-6-yl)acetate demonstrates stability under normal storage and handling conditions when maintained at the recommended temperature of 2-8°C [2] [3] [5]. The compound shows typical stability characteristics of quinoline derivatives, which are generally thermally stable up to moderate temperatures.

Based on studies of related quinoline derivatives, the compound is expected to maintain stability up to approximately 200°C before significant decomposition occurs [10] [11]. Thermal analysis studies of similar nitrogen-rich heterocyclic esters have shown thermal stability up to 250°C in both inert and oxidizing conditions [11].

Decomposition Behavior: Specific decomposition temperature data for methyl 2-(3-bromoquinolin-6-yl)acetate is not available in the current literature. However, thermal decomposition studies of related quinoline compounds provide insights into expected behavior patterns.

The decomposition process likely follows a multi-step mechanism similar to other quinoline derivatives:

- Initial decomposition stage (approximately 200-250°C): Breaking of the ester bond with methanol elimination

- Secondary decomposition stage (250-400°C): Fragmentation of the quinoline ring system with formation of various nitrogen-containing fragments

- Final decomposition stage (above 400°C): Complete breakdown to form carbon dioxide, water, nitrogen oxides, and hydrogen bromide

The presence of the bromine substituent may influence the decomposition pathway, potentially leading to the formation of hydrogen bromide gas at elevated temperatures, which presents additional safety considerations during thermal processing [5] .

Safety data sheets indicate that thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide [2] [3] [5]. Therefore, appropriate ventilation and protective measures are essential when handling the compound under elevated temperature conditions.